Almotriptan malate Almotriptan malate Almotriptan is an indole compound having a 2-(dimethylamino)ethyl group at the 3-position and a (pyrrolidin-1-ylsulfonyl)methyl group at the 5-position. It has a role as a non-steroidal anti-inflammatory drug, a serotonergic agonist and a vasoconstrictor agent. It is a member of indoles, a sulfonamide and a tertiary amine.
Almotriptan is a triptan drug for the treatment of migraine headaches. Almotriptan is in a class of medications called selective serotonin receptor agonists. It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and stopping the release of certain natural substances that cause pain, nausea, and other symptoms of migraine. Almotriptan does not prevent migraine attacks.
Almotriptan is a Serotonin-1b and Serotonin-1d Receptor Agonist. The mechanism of action of almotriptan is as a Serotonin 1b Receptor Agonist, and Serotonin 1d Receptor Agonist.
Almotriptan is a sulfonamide triptan with extracerebral, intracranial vasoconstrictor activity. Almotriptan selectively binds to and activates serotonin 5-HT 1B and 1D receptors in the central nervous system (CNS), thereby causing extracerebral, intracranial blood vessel constriction. This may lead to pain relief from vascular headaches. Almotriptan may also relieve vascular headaches by preventing the release of vasoactive neuropeptides from perivascular trigeminal axons in the dura mater during a migraine, by reducing extravasation of plasma proteins, and by decreasing the release of other mediators of inflammation from the trigeminal nerve.
See also: Almotriptan Malate (has salt form).
Brand Name: Vulcanchem
CAS No.: 181183-52-8
VCID: VC20753406
InChI: InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
SMILES: CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C(C(C(=O)O)O)C(=O)O
Molecular Formula: C17H25N3O2S
Molecular Weight: 335.5 g/mol

Almotriptan malate

CAS No.: 181183-52-8

Cat. No.: VC20753406

Molecular Formula: C17H25N3O2S

Molecular Weight: 335.5 g/mol

* For research use only. Not for human or veterinary use.

Almotriptan malate - 181183-52-8

CAS No. 181183-52-8
Molecular Formula C17H25N3O2S
Molecular Weight 335.5 g/mol
IUPAC Name N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Standard InChI InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
Standard InChI Key WKEMJKQOLOHJLZ-UHFFFAOYSA-N
SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C(C(C(=O)O)O)C(=O)O
Canonical SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3

Chemical Properties and Structure

Almotriptan malate (C21H31N3O7S) is the malate salt of almotriptan, with a molecular weight of 469.6 g/mol . It functions as a vasoconstrictor agent, serotonergic agonist, and non-steroidal anti-inflammatory drug . The compound contains an almotriptan moiety and is structurally characterized as a sulfonamide triptan .

Chemically, almotriptan malate exists as a white to slightly yellow crystalline powder with specific binding properties that enable its therapeutic effects. The compound has relatively low lipophilicity compared to other triptans, which influences its distribution and pharmacokinetic profile .

Physical and Chemical Parameters

The key physical and chemical parameters of almotriptan malate are summarized in the following table:

ParameterCharacteristic
Molecular FormulaC21H31N3O7S
Molecular Weight469.6 g/mol
Physical AppearanceWhite to slightly yellow crystalline powder
Parent CompoundAlmotriptan (CID 123606)
CAS Number181183-52-8
LipophilicityLow

Pharmacological Properties

Mechanism of Action

Almotriptan malate selectively binds to and activates serotonin 5-HT1B and 5-HT1D receptors in the central nervous system (CNS), causing cerebral blood vessel constriction . This vasoconstrictor activity is believed to be the primary mechanism by which pain relief is achieved in vascular headaches like migraine .

The compound exerts its therapeutic effects through multiple pathways:

  • Constriction of cerebral blood vessels

  • Prevention of vasoactive neuropeptide release from perivascular trigeminal axons in the dura mater

  • Reduction of plasma protein extravasation

  • Decrease in the release of inflammatory mediators from the trigeminal nerve

When compared with sumatriptan in studies using isolated vessels from human brain, almotriptan demonstrated superior potency and efficacy in contracting the meningeal artery while showing a lower contractile effect on coronary arteries, potentially explaining its favorable side effect profile .

Pharmacokinetics

Almotriptan malate exhibits favorable pharmacokinetic properties that contribute to its clinical efficacy profile. The compound has a bioavailability of approximately 70%, which is notably higher than many other triptans . Its pharmacokinetic parameters are summarized in the following table:

ParameterValue
T max (hours)1.5–2.0
Half-life (hours)3–5
Bioavailability (%)70
Volume of distribution (l)195
Primary metabolismMAO-A, CYP450
EliminationRenal (75%)
Renal elimination of inactive metabolites (%)50

The mean half-life of almotriptan ranges between 3 and 5 hours, which is comparable to many other triptans but significantly lower than frovatriptan's 25-hour half-life . Almotriptan is widely distributed in body fluids with a volume of distribution of 195 liters after intravenous administration, and its protein binding is less than 40% .

Metabolism and Elimination

Almotriptan undergoes metabolism primarily via:

  • Oxidation by monoamine oxidase-A (MAO-A)

  • Cytochrome P450 enzymes (particularly 3A4 and 2D6 iso-enzymes)

  • Flavin monooxygenase

These metabolic pathways produce three main compounds: indolacetic acid, its glucuronide conjugate, and the oxidized pyrrolidine product . The compound is predominantly eliminated through urine (75%) and to a lesser extent through feces (12%), with more than half of the administered dose eliminated within the first 6 hours post-administration .

Clinical Efficacy

Evidence from Randomized Controlled Trials

Almotriptan's clinical efficacy has been established through multiple controlled, double-blind, randomized clinical trials against placebo and active comparators. Collectively, these trials have included over 2,500 patients meeting the International Headache Society criteria for moderate-to-severe acute episodic migraine .

In a key study by Pascual et al., 722 patients received either placebo, almotriptan 6.25 mg, or almotriptan 12.5 mg for three consecutive migraine attacks of moderate or severe intensity . The primary endpoint was pain relief (defined as reduction from moderate/severe to mild/no pain) at 2 hours after intake. Both doses of almotriptan demonstrated significantly higher pain relief rates compared to placebo (60% for 6.25 mg and 70% for 12.5 mg vs. 38% for placebo) .

Another pivotal study by Dowson et al. compared almotriptan (12.5 mg and 25 mg) with sumatriptan 100 mg in a single-dose, parallel-group trial involving 668 patients . The pain relief rates at 2 hours were 56.8% for almotriptan 12.5 mg, 56.5% for almotriptan 25 mg, and 63.7% for sumatriptan, all significantly superior to placebo (42.4%) .

Efficacy Outcomes in Clinical Trials

StudyTreatment ArmsPain Relief at 2h (%)Pain-Free at 2h (%)Recurrence Rate (%)
Pascual et al.Almotriptan 6.25 mg60*Not reportedNot reported
Almotriptan 12.5 mg70*Not reportedNot reported
Placebo38Not reportedNot reported
Dowson et al. (moderate pain)Almotriptan 12.5 mg56.8*38.7*22.7
Almotriptan 25 mg56.5*46.7*14.9
Sumatriptan 100 mg63.7*36.9*22.4
Placebo42.416.416.7
Dowson et al. (severe pain)Almotriptan 12.5 mgNot reportedNot reported8.8†
Almotriptan 25 mgNot reportedNot reported16.2†
Sumatriptan 100 mgNot reportedNot reported28.9
PlaceboNot reportedNot reported27.3

*Significantly better than placebo (p < 0.05)
†Significantly better than sumatriptan and placebo (p < 0.05)

Special Populations and Recent Findings

Data published during the last decade have reinforced earlier results and confirmed that almotriptan is an effective and well-tolerated treatment for patients with acute migraine . Recent clinical studies have particularly highlighted its efficacy in:

  • Women with menstrual migraine

  • Early intervention scenarios

  • Long-term benefits in adults

  • Adolescent populations (ages 12-17)

The efficacy and safety profile of almotriptan in adolescents has been specifically established, leading to its approval for acute treatment of migraine headache pain in adolescents aged 12 to 17 years with a history of migraine with or without aura, particularly for those with attacks usually lasting 4 hours or more .

Formulations and Administration

Current Formulations

Almotriptan malate is currently available as oral tablets in two dosage strengths:

  • 6.25 mg tablets

  • 12.5 mg tablets

Clinical Applications and Limitations

Indications

Almotriptan malate tablets are indicated for:

  • Acute treatment of migraine attacks in adults with a history of migraine with or without aura

  • Acute treatment of migraine headache pain in adolescents age 12 to 17 years with a history of migraine with or without aura, particularly those with attacks usually lasting 4 hours or more

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